Pterodontic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pterodontic acid is an eudesmane sesquiterpene that can be isolated from Laggera pterodonta . It has shown selective anti-viral activities to H1 subtype of human influenza A virus . It has also demonstrated moderate activity against bacteria including Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis .

Molecular Structure Analysis

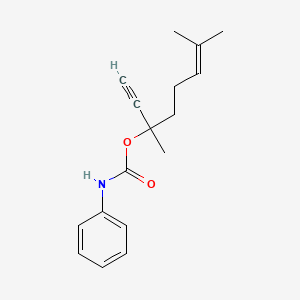

The molecular formula of Pterodontic acid is C15H22O2 . The compound is a powder in appearance . The chemical name is 2- [ (2R,4aR,8S)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]prop-2-enoic acid .Physical And Chemical Properties Analysis

Pterodontic acid is a powder in appearance . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Antiviral Activity Against Influenza A Virus

Pterodontic acid has been isolated from the plant Laggera pterodonta and exhibits selective antiviral activities against the H1 subtype of human influenza A virus . It does not significantly inhibit neuraminidase activity but can suppress the activation of the NF-κB signaling pathway and block the nuclear export of viral ribonucleoprotein (RNP) complexes. This action helps in reducing the replication of the influenza virus and attenuating the inflammatory response .

Inhibition of Dengue Virus Serotype 2

Research has shown that Pterodontic acid also possesses strong in vitro activity against Dengue Virus Serotype 2 (DENV-2), with low cytotoxicity . This suggests potential for Pterodontic acid to be developed into an antiviral drug for the prevention and treatment of DENV-2 infections.

Pharmacological Applications

In pharmacology, Pterodontic acid has been evaluated for its broad-spectrum effect against different influenza viruses, including human and avian strains. It has been shown to inhibit the expression of pro-inflammatory molecules and cytokines induced by these viruses, which is crucial for managing the inflammatory response during viral infections .

Biochemical Research

In biochemical studies, Pterodontic acid has been used to explore the mechanisms of viral replication and host immune response. It has been instrumental in understanding how viral RNP complexes are exported from the nucleus and how this process can be inhibited to prevent viral replication .

Molecular Biology Insights

Pterodontic acid’s role in molecular biology has been linked to its ability to modulate signaling pathways, such as NF-κB, which are vital for cellular responses to infection and inflammation. This has implications for the study of gene expression and immune response at the molecular level .

Medicinal Chemistry

In the field of medicinal chemistry, Pterodontic acid is being studied for its potential as a lead compound for the development of new antiviral drugs. Its efficacy against influenza viruses and its mechanism of action provide a basis for designing novel therapeutic agents .

Organic Synthesis

Pterodontic acid derivatives have been synthesized and studied for their improved antiviral activities against the H1N1 subtype of influenza A virus. This research is significant for the development of new compounds with potential clinical applications in treating respiratory viral diseases .

Industrial Applications

While specific industrial applications of Pterodontic acid are not extensively documented, its potential in developing antiviral drugs suggests a role in pharmaceutical manufacturing and healthcare industries, particularly in the context of infectious disease control and management .

Mécanisme D'action

Target of Action

Pterodontic acid, a compound isolated from Laggera pterodonta, primarily targets the Toll-like receptor 7 (TLR7) , myeloid differentiation primary response protein 88 (MyD88) , and tumor necrosis factor (TNF) receptor associated factor 6 (TRAF6) . These proteins play crucial roles in the immune response to viral infections, particularly influenza A virus .

Mode of Action

Pterodontic acid interacts with its targets by inhibiting their expression . This interaction results in the suppression of the TLR7/MyD88/TRAF6/NF‑κB signaling pathway . The compound also blocks the nuclear export of viral ribonucleoprotein (RNP) complexes , thereby inhibiting the replication of the influenza A virus .

Biochemical Pathways

The primary biochemical pathway affected by pterodontic acid is the TLR7/MyD88/TRAF6/NF‑κB signaling pathway . By inhibiting this pathway, pterodontic acid prevents the activation of NF-κB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . This leads to a decrease in the expression of pro-inflammatory molecules such as interleukin (IL)-1β, IL-6, IL-8, and C‑C motif chemokine 2 (MCP‑1) .

Result of Action

The molecular and cellular effects of pterodontic acid’s action include the inhibition of the replication of influenza A virus and the attenuation of the inflammatory response . By blocking the nuclear export of viral RNP complexes, pterodontic acid inhibits the replication of the virus . Additionally, by inhibiting the activation of the NF-κB pathway, it attenuates the inflammatory response, leading to a decrease in the expression of pro-inflammatory molecules .

Propriétés

IUPAC Name |

2-[(2R,4aR,8S)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h9-10,12H,2,4-8H2,1,3H3,(H,16,17)/t10-,12+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYJIMYAZBSQFJ-JVLSTEMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1=CC(CC2)C(=C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@]2(C1=C[C@@H](CC2)C(=C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pterodontic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.